3-amino-N-(4-aminophenyl)benzamide
CAS No.: 2657-93-4
Cat. No.: VC3762341
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2657-93-4 |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 3-amino-N-(4-aminophenyl)benzamide |
| Standard InChI | InChI=1S/C13H13N3O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,14-15H2,(H,16,17) |
| Standard InChI Key | UDKYPBUWOIPGDY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N |
| Canonical SMILES | C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N |
Introduction
Chemical Properties and Structure
Physical Properties
3-amino-N-(4-aminophenyl)benzamide is characterized by a well-defined set of physical properties that determine its behavior in chemical reactions and biological systems. The compound has a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol . This relatively low molecular weight contributes to its potential utility in medicinal chemistry, as it falls within the range typically considered favorable for drug development according to Lipinski's Rule of Five.
The table below summarizes the key physical properties of 3-amino-N-(4-aminophenyl)benzamide:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H13N3O | |
| Molecular Weight | 227.26 g/mol | |
| CAS Number | 2657-93-4 | |
| Physical State | Presumed crystalline solid | -- |
Structural Characteristics
The chemical structure of 3-amino-N-(4-aminophenyl)benzamide features a benzamide core with two amino substituents strategically positioned on different aromatic rings. The compound contains a benzamide moiety with an amino group at the 3-position of the benzamide ring, connected via an amide bond to a phenyl ring that bears an amino group at the 4-position . This arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors.
The structural composition includes:
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A benzamide core (benzoic acid amide)
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Two amino groups (-NH2) at specific positions
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An amide functional group (-CONH-) linking the two aromatic rings
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Two aromatic rings providing structural rigidity and potential π-π interactions
The structure can be represented through various chemical notations:
The planar structure of the aromatic rings, combined with the flexibility introduced by the amide bond, contributes to the three-dimensional conformation of the molecule, which can be visualized through computational modeling and is available through PubChem as 3D conformer data .
Identifiers and Nomenclature
Registry Numbers and Database Identifiers
These identifiers provide access pathways to different repositories of chemical information, allowing researchers to cross-reference data and gather comprehensive details about the compound from multiple sources.
Synonyms and Alternative Names
3-amino-N-(4-aminophenyl)benzamide is known by several synonyms and alternative names in scientific literature and commercial catalogs. These alternative designations can be useful for comprehensive literature searches and for identifying the compound across different resources. The primary IUPAC name is 3-amino-N-(4-aminophenyl)benzamide, which systematically describes the chemical structure according to international nomenclature standards .
Common synonyms for this compound include:
These alternative names reflect different naming conventions and the contexts in which the compound has been studied or cataloged. The diversity of names highlights the compound's presence across various research domains and chemical databases.
Synthesis and Preparation
The synthesis of 3-amino-N-(4-aminophenyl)benzamide typically follows established methods in organic chemistry, with the primary approach involving the reduction of nitro-precursors. According to available literature, the most common synthetic route begins with 3-nitro-N-(4-nitrophenyl)benzamide, which undergoes reduction to form the desired diamino compound.
The reduction process can be accomplished through several methods:
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Catalytic hydrogenation: Using hydrogen gas with catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel.
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Chemical reducing agents: Sodium borohydride (NaBH4) or other similar reducing agents can be employed, particularly for selective reductions.
The general reaction scheme can be represented as:
3-nitro-N-(4-nitrophenyl)benzamide + Reducing agent → 3-amino-N-(4-aminophenyl)benzamide
This synthetic approach allows for the simultaneous reduction of both nitro groups to amino groups while preserving the amide linkage between the aromatic rings. The challenge in this synthesis lies in achieving complete reduction of both nitro groups without affecting the amide bond or other functional groups that might be present.
The purification of the final product typically involves recrystallization techniques, column chromatography, or a combination of both to achieve the desired purity level. Standard analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.
Given the compound's structure with two amino groups, special handling considerations during synthesis may include:
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Protection from oxidation during the reduction process
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Prevention of side reactions involving the reactive amino groups
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Controlled reaction conditions to ensure selectivity and yield
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